molecular formula C15H22O10 B013922 3,4,6-Tri-O-acetyl-beta-D-mannopyranose 1,2-(methyl orthoacetate) CAS No. 4435-05-6

3,4,6-Tri-O-acetyl-beta-D-mannopyranose 1,2-(methyl orthoacetate)

Cat. No.: B013922
CAS No.: 4435-05-6
M. Wt: 362.33 g/mol
InChI Key: AUVGRVGPAIFPSA-PEONVUOVSA-N
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Description

3,4,6-Tri-O-acetyl-beta-D-mannopyranose 1,2-(methyl orthoacetate), also known as 3,4,6-Tri-O-acetyl-beta-D-mannopyranose 1,2-(methyl orthoacetate), is a useful research compound. Its molecular formula is C15H22O10 and its molecular weight is 362.33 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known to be used in the preparation of acetobromomannose , which suggests that it may interact with enzymes or receptors that recognize or process mannose derivatives.

Biochemical Pathways

Given its role as a precursor in the synthesis of acetobromomannose , it may be involved in pathways related to carbohydrate metabolism or cell surface glycosylation.

Result of Action

As a precursor to acetobromomannose , its effects would likely be related to the functions of this compound, which could include roles in cell-cell interaction, immune response, or pathogen recognition.

Action Environment

The action, efficacy, and stability of 3,4,6-Tri-O-acetyl-beta-D-mannopyranose 1,2-(methyl orthoacetate) would be influenced by various environmental factors . These could include pH, temperature, and the presence of other molecules that can interact with mannose derivatives.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3,4,6-Tri-O-acetyl-beta-D-mannopyranose 1,2-(methyl orthoacetate) are not fully understood. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been used in the preparation of acetobromomannose , suggesting that it may interact with enzymes involved in carbohydrate metabolism.

Molecular Mechanism

It is known to be a precursor in the preparation of acetobromomannose , suggesting that it may undergo enzymatic reactions to form this compound

Metabolic Pathways

It is known to be a precursor in the preparation of acetobromomannose , suggesting that it may be involved in carbohydrate metabolism

Properties

CAS No.

4435-05-6

Molecular Formula

C15H22O10

Molecular Weight

362.33 g/mol

IUPAC Name

[(3aS,5R,6R,7S,7aS)-6,7-diacetyloxy-2-methoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate

InChI

InChI=1S/C15H22O10/c1-7(16)20-6-10-11(21-8(2)17)12(22-9(3)18)13-14(23-10)25-15(4,19-5)24-13/h10-14H,6H2,1-5H3/t10-,11-,12+,13+,14+,15?/m1/s1

InChI Key

AUVGRVGPAIFPSA-PEONVUOVSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]2[C@@H](O1)OC(O2)(C)OC)OC(=O)C)OC(=O)C

SMILES

CC(=O)OCC1C(C(C2C(O1)OC(O2)(C)O)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C2C(O1)OC(O2)(C)OC)OC(=O)C)OC(=O)C

Synonyms

1,2-O-(1-Methoxyethylidene)-β-D-mannopyranose Triacetate; 

Origin of Product

United States

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